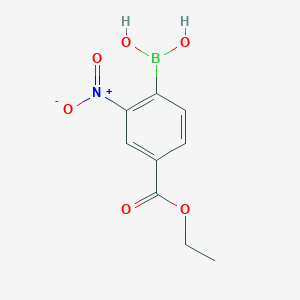
4-Ethoxycarbonyl-2-nitrophenylboronic acid
Vue d'ensemble
Description
- 4-Ethoxycarbonyl-2-nitrophenylboronic acid (CAS Number: 5785-70-6) is a boronic acid derivative.
- It contains an ethoxycarbonyl group and a nitro group attached to a phenylboronic acid scaffold.
- The compound is a white to light yellow powder or crystal.
- It is used in various synthetic reactions due to its boronic acid functionality.
Synthesis Analysis
- The synthesis of this compound involves the reaction of phenylboronic acid with ethyl chloroformate in the presence of a base.
- The ethoxycarbonyl group is introduced by the reaction with ethyl chloroformate.
Molecular Structure Analysis
- The IUPAC name is 4-(ethoxycarbonyl)-2-nitrophenylboronic acid.
- Molecular formula: C9H10BNO6
- Molecular weight: 238.99 g/mol
- The structure consists of a phenyl ring with an ethoxycarbonyl group and a nitro group attached to the boron atom.
Chemical Reactions Analysis
- 4-Ethoxycarbonyl-2-nitrophenylboronic acid is used as a reagent in various reactions, including Suzuki-Miyaura cross-couplings and direct arylation reactions.
- It participates in mild and selective dipolar cycloadditions and transposition reactions.
Physical And Chemical Properties Analysis
- Physical state: Solid (white to light yellow powder or crystal)
- Purity: >98.0% (HPLC)
- Safety: Causes skin and eye irritation (Warning label)
- Storage: Refrigerator
Applications De Recherche Scientifique
General Use “4-Ethoxycarbonyl-2-nitrophenylboronic Acid” is a chemical compound with the molecular formula C9H10BNO6 . It is a white to light yellow powder or crystal . .
Specific Application One specific application of “4-Ethoxycarbonyl-2-nitrophenylboronic Acid” is in the field of organic chemistry, where it is used as a reagent for Suzuki-Miyaura cross-couplings . This is a type of palladium-catalyzed carbon-carbon bonding reaction between an organoboron compound and a halide or pseudo-halide . The reaction is commonly used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials .
1. Ruthenium Catalyzed Direct Arylation In the field of organic chemistry, “4-Ethoxycarbonyl-2-nitrophenylboronic Acid” is used in Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines . This method allows for the direct arylation of C-H bonds in a variety of substrates, providing a straightforward route to complex molecules .
2. Diels-Alder or C-H Activation Reactions Another application is in Diels-Alder or C-H activation reactions . The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the construction of six-membered rings with excellent control over regio- and stereochemistry . C-H activation, on the other hand, is a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds .
3. Suzuki-Miyaura Cross-Coupling with Nitrophenyl Halides “4-Ethoxycarbonyl-2-nitrophenylboronic Acid” is also used in the preparation of unsymmetrical 2,2’-dinitrobiphenyls via Suzuki-Miyaura cross-coupling with nitrophenyl halides . This reaction is a powerful tool for the formation of carbon-carbon bonds, and is widely used in the synthesis of pharmaceuticals and organic materials .
1. Ruthenium Catalyzed Direct Arylation In the field of organic chemistry, “4-Ethoxycarbonyl-2-nitrophenylboronic Acid” is used in Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines . This method allows for the direct arylation of C-H bonds in a variety of substrates, providing a straightforward route to complex molecules .
2. Diels-Alder or C-H Activation Reactions Another application is in Diels-Alder or C-H activation reactions . The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the construction of six-membered rings with excellent control over regio- and stereochemistry . C-H activation, on the other hand, is a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds .
3. Suzuki-Miyaura Cross-Coupling with Nitrophenyl Halides “4-Ethoxycarbonyl-2-nitrophenylboronic Acid” is also used in the preparation of unsymmetrical 2,2’-dinitrobiphenyls via Suzuki-Miyaura cross-coupling with nitrophenyl halides . This reaction is a powerful tool for the formation of carbon-carbon bonds, and is widely used in the synthesis of pharmaceuticals and organic materials .
Safety And Hazards
- Avoid skin and eye contact.
- Use personal protective equipment.
- Follow safety precautions listed in the SDS.
Orientations Futures
- Further research could explore its applications in catalysis, drug discovery, and materials science.
- Investigate its reactivity in more complex reactions and explore potential derivatives.
Feel free to ask if you need more information or have additional questions!
Propriétés
IUPAC Name |
(4-ethoxycarbonyl-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAYMSNTGTFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378438 | |
| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxycarbonyl-2-nitrophenylboronic acid | |
CAS RN |
5785-70-6 | |
| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)

